2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer
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Overview
Description
2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione monomer is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its methacryloyloxyhexyl group attached to a thioxanthenoisoquinoline core, making it a valuable monomer in polymer chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione monomer typically involves a multi-step processCommon reagents used in these reactions include methacrylic acid, hexyl bromide, and various catalysts to facilitate esterification and cyclization reactions.
Industrial Production Methods: On an industrial scale, the production of this monomer involves optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of high-efficiency catalysts. The process is designed to be scalable, allowing for the production of large quantities required for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione monomer undergoes various chemical reactions, including:
Polymerization: This monomer can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the methacryloyloxy group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Substitution: Nucleophiles like amines or thiols can be employed.
Oxidation/Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are typical.
Major Products:
Polymers: Resulting from polymerization, these materials have applications in coatings, adhesives, and biomedical devices.
Substituted Derivatives: These can be tailored for specific chemical or physical properties.
Scientific Research Applications
2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione monomer is utilized in various research fields:
Chemistry: As a monomer in the synthesis of advanced polymers with specific mechanical and thermal properties.
Biology: In the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Potential use in photodynamic therapy due to its fluorescent properties.
Industry: Applications in the production of high-performance coatings and adhesives
Mechanism of Action
The compound exerts its effects primarily through its ability to polymerize and form stable, high-performance materials. The methacryloyloxy group facilitates polymerization, while the thioxanthenoisoquinoline core provides structural stability and unique electronic properties. These features make it suitable for applications requiring durable and resilient materials .
Comparison with Similar Compounds
- 2-(6-Acryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione
- 2-(6-Methacryloyloxyethyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione
Uniqueness: Compared to similar compounds, 2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione monomer offers enhanced polymerization efficiency and superior mechanical properties. Its longer hexyl chain provides greater flexibility and improved material properties, making it more suitable for specific high-performance applications.
Properties
IUPAC Name |
6-(13,15-dioxo-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaen-14-yl)hexyl 2-methylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO4S/c1-17(2)28(32)33-16-8-4-3-7-15-29-26(30)20-12-11-19-18-9-5-6-10-22(18)34-23-14-13-21(27(29)31)24(20)25(19)23/h5-6,9-14H,1,3-4,7-8,15-16H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJOKDMYYIVABO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=CC=CC=C5S4)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634888 |
Source
|
Record name | 6-(1,3-Dioxo-1H-benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-2(3H)-yl)hexyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
450387-14-1 |
Source
|
Record name | 6-(1,3-Dioxo-1H-benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-2(3H)-yl)hexyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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